

Spectroscopic data (NMR, IR) for 2-Methoxyethyl 4-methylbenzenesulfonate

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Compound of Interest

Compound Name:	2-Methoxyethyl 4-methylbenzenesulfonate
Cat. No.:	B097947

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Methoxyethyl 4-methylbenzenesulfonate**

Introduction

2-Methoxyethyl 4-methylbenzenesulfonate, commonly referred to as 2-methoxyethyl tosylate, is a crucial organic compound with the chemical formula $C_{10}H_{14}O_4S$.^{[1][2]} It serves as a versatile intermediate in organic synthesis, primarily functioning as an alkylating agent. Its utility stems from the presence of the 4-methylbenzenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion.^{[3][4]} This property facilitates the introduction of the 2-methoxyethyl moiety into a wide range of molecules, a key step in the synthesis of more complex chemical structures, including pharmaceutical intermediates.^{[3][5]}

Given its role in precise chemical transformations, unequivocal confirmation of its structure and purity is paramount for any researcher or drug development professional. Spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the definitive data required for this validation. This guide offers a detailed examination of the 1H NMR, ^{13}C NMR, and IR spectra of **2-Methoxyethyl 4-methylbenzenesulfonate**, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Assignment

The structural integrity of **2-Methoxyethyl 4-methylbenzenesulfonate** is the foundation for interpreting its spectral data. The molecule consists of a para-substituted aromatic ring (the tosyl group) linked via a sulfonate ester to a 2-methoxyethyl chain. Each unique proton and carbon atom in this structure gives rise to a distinct signal in its respective NMR spectrum, while the functional groups produce characteristic absorption bands in the IR spectrum.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A robust protocol ensures data quality and reproducibility. The following steps represent a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Methoxyethyl 4-methylbenzenesulfonate** sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without contributing interfering proton signals. Acetone-d₆ was used for the reference data.^[1]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Field Homogeneity (Shimming): Optimize the magnetic field homogeneity by adjusting the shim coils. This step is crucial for obtaining sharp, well-resolved peaks, as an inhomogeneous field leads to peak broadening.
- Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 400 MHz spectrometer is typically sufficient for resolving all signals in this molecule.^[1]

- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to produce the final spectrum.

¹H NMR Data Summary

The following table summarizes the proton NMR data for **2-Methoxyethyl 4-methylbenzenesulfonate**.

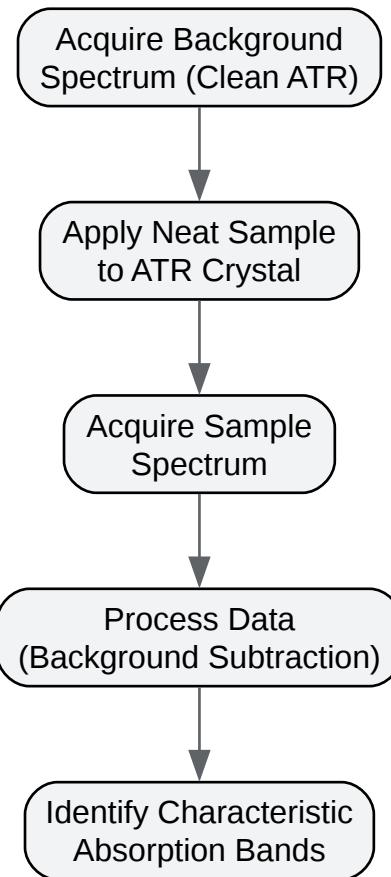
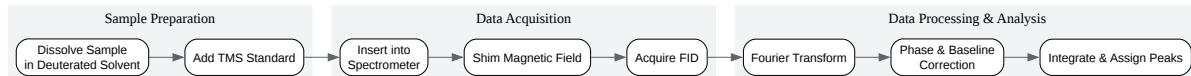
Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.71	Doublet (d)	2H	8.4 Hz	H ³ , H ⁵ (Aromatic)
7.28	Doublet (d)	2H	8.4 Hz	H ² , H ⁶ (Aromatic)
4.08	Triplet (t)	2H	4.6 Hz	H ⁷ (-O-CH ₂ -)
3.48	Triplet (t)	2H	4.6 Hz	H ⁸ (-CH ₂ -O-)
3.20	Singlet (s)	3H	-	H ⁹ (-O-CH ₃)
2.36	Singlet (s)	3H	-	H ¹⁰ (Ar-CH ₃)

Data referenced from ECHEMI, acquired in acetone-d₆ at 400 MHz.[\[1\]](#)

Interpretation of the ¹H NMR Spectrum

- Aromatic Region (7.0-8.0 ppm): The spectrum displays a classic AA'BB' splitting pattern, simplified here as two doublets, which is characteristic of a 1,4-disubstituted (para) benzene ring.
 - The doublet at 7.71 ppm corresponds to the two aromatic protons (H³ and H⁵) that are ortho to the electron-withdrawing sulfonate group. This group deshields the protons, shifting them downfield.
 - The doublet at 7.28 ppm is assigned to the protons (H² and H⁶) ortho to the electron-donating methyl group. These protons are less deshielded and thus appear at a higher field (upfield) compared to H³ and H⁵.

- Aliphatic Chain (3.0-4.5 ppm): The 2-methoxyethyl group gives rise to two distinct triplets and a singlet.
 - The triplet at 4.08 ppm is assigned to the methylene protons H⁷. These protons are directly attached to the oxygen of the sulfonate ester, a strongly electron-withdrawing environment, causing a significant downfield shift.[6] The triplet pattern arises from coupling with the adjacent H⁸ protons.
 - The triplet at 3.48 ppm corresponds to the H⁸ methylene protons. They are adjacent to the ether oxygen, which is less electron-withdrawing than the sulfonate ester, hence their upfield position relative to H⁷. They are split into a triplet by the H⁷ protons.
 - The sharp singlet at 3.20 ppm is characteristic of the three equivalent protons (H⁹) of the methoxy group. The absence of adjacent protons results in a singlet.
- Methyl Group (2.0-2.5 ppm): The singlet at 2.36 ppm is assigned to the three protons (H¹⁰) of the methyl group attached to the aromatic ring. Protons on carbons adjacent to a carbonyl or aromatic system typically appear in the 2-2.2 ppm range, and this value is consistent.[6][7]



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Caption: Workflow for IR analysis using an FTIR-ATR spectrometer.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of **2-Methoxyethyl 4-methylbenzenesulfonate**. The ^1H NMR spectrum confirms the presence and connectivity of all proton-containing fragments, including the para-substituted aromatic ring and the 2-methoxyethyl chain. ^{13}C NMR corroborates the carbon skeleton, and IR spectroscopy provides definitive evidence for the key sulfonate, ether, and aromatic functional groups. For researchers in synthetic chemistry and

drug development, a thorough understanding and application of these spectroscopic techniques are not merely procedural; they are the bedrock of scientific integrity, ensuring the identity and purity of the materials used in complex, multi-step syntheses.

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